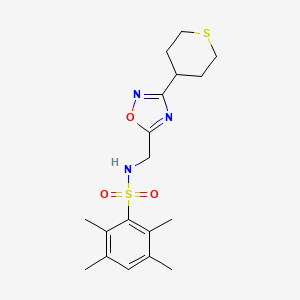

N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

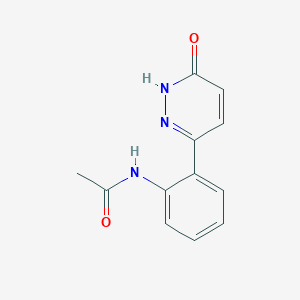

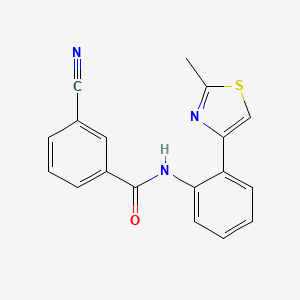

The compound “N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide” is a complex organic molecule. It contains a chroman moiety (a common structure in many natural products and pharmaceuticals), two phenyl groups, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chroman ring, the phenyl groups, and the amide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl groups might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chroman ring, phenyl groups, and amide group would likely make the compound relatively non-polar and could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique

Synthesis Methodologies

Alkylation and Reduction

Li Guo-ping (2005) discussed the synthesis of Lercanidipine Hydrochloride, involving alkylation of benzene with cinnamic acid via Fridel-Crafts reaction to give 3,3-diphenyl-propanoic acid, which was further converted into the corresponding acid chloride and then into N-methyl-3,3-diphenylpropanamide by reaction with methylamine. This pathway illustrates a general method for synthesizing diphenylpropanamide derivatives, which could be adapted for N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide synthesis (Li Guo-ping, 2005).

Novel Synthesis in Ionic Liquids

Yuling Li et al. (2013) reported a novel synthesis method involving ionic liquids for producing 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives, highlighting an environmentally friendly approach to synthesizing hydroxychroman derivatives. This method may offer an innovative pathway for synthesizing this compound under mild conditions (Yuling Li et al., 2013).

Pharmacological Applications

Antifungal Activity

Hui-Hui Yang et al. (2017) synthesized novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, which exhibited moderate antifungal activity. Although this study does not directly mention this compound, it suggests the potential for derivatives of diphenylpropanamides to possess biological activities, which could extend to the compound of interest (Hui-Hui Yang et al., 2017).

Bactericidal Activity against MRSA

Iveta Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential for related compounds to serve as bactericidal agents. This study provides a framework for evaluating this compound and similar compounds for their antimicrobial properties (Iveta Zadrazilova et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO3/c27-24(26-18-25(28)15-16-29-23-14-8-7-13-22(23)25)17-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21,28H,15-18H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTUGZPFKYMFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)